O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate
Overview
Description
O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate is a useful research compound. Its molecular formula is C23H24F3N2O4PS and its molecular weight is 512.5 g/mol. The purity is usually 95%.
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Biological Activity
O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate is a complex organophosphorus compound with potential biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Phosphothioate Group : This group is known for its role in inhibiting certain enzymes, particularly those involved in neurotransmission.
- Pyrimidine Ring : The presence of the pyrimidine structure can influence the compound's interaction with biological targets.
- Trifluoromethyl Group : This moiety enhances lipophilicity and may affect the pharmacokinetics of the compound.
Chemical Formula
The molecular formula of this compound is .
Research indicates that compounds similar to this compound may exhibit biological activity through the following mechanisms:
- Enzyme Inhibition : Organophosphates commonly inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synapses, which can result in overstimulation of the nervous system.
- Receptor Interaction : The compound may interact with various receptors, potentially influencing pain pathways or inflammatory responses.
In Vitro Studies
In vitro studies have shown that similar compounds can inhibit AChE activity with varying potency. For instance, a related phosphothioate exhibited an IC50 value in the low micromolar range, indicating significant enzyme inhibition.
In Vivo Studies
In vivo studies are crucial for understanding the biological implications of this compound. For example, research involving animal models has demonstrated that organophosphates can lead to neurotoxic effects, including:
- Neurobehavioral Changes : Altered locomotion and increased anxiety-like behaviors were observed in rodents treated with similar compounds.
- Histopathological Findings : Examination of brain tissues revealed neuronal degeneration and increased gliosis.
Case Studies
- Case Study 1 : A study on a related organophosphate showed significant neurotoxic effects in rats, correlating with behavioral changes and biochemical alterations in neurotransmitter levels.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of a structurally similar compound, which demonstrated reduced edema and cytokine levels in a carrageenan-induced paw edema model.
Data Summary
Study Type | Findings |
---|---|
In Vitro AChE Inhibition | IC50 in low micromolar range |
In Vivo Neurotoxicity | Behavioral changes and neuronal degeneration |
Anti-inflammatory Effects | Reduced edema and cytokine levels |
Properties
IUPAC Name |
diethoxy-[6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N2O4PS/c1-5-29-33(34,30-6-2)32-22-20(31-19-13-7-15(3)8-14-19)16(4)27-21(28-22)17-9-11-18(12-10-17)23(24,25)26/h7-14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTHZJRFFLRJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=CC=C(C=C2)C)C)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N2O4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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